2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide

Physicochemical profiling Drug-likeness Medicinal chemistry

2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide (CAS 133025-92-0) is a synthetic acetamide derivative with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol. The compound features a para-substituted phenoxy ring bearing a 2-aminoethyl chain and an N,N-diethyl acetamide moiety.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 133025-92-0
Cat. No. B164409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide
CAS133025-92-0
Synonyms2-[4-(2-AMINO-ETHYL)-PHENOXY]-N,N-DIETHYL-ACETAMIDE
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)COC1=CC=C(C=C1)CCN
InChIInChI=1S/C14H22N2O2/c1-3-16(4-2)14(17)11-18-13-7-5-12(6-8-13)9-10-15/h5-8H,3-4,9-11,15H2,1-2H3
InChIKeyRULDHHMNJXAYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide (CAS 133025-92-0) – Compound Class and Baseline Characteristics for Research Procurement


2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide (CAS 133025-92-0) is a synthetic acetamide derivative with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol [1]. The compound features a para-substituted phenoxy ring bearing a 2-aminoethyl chain and an N,N-diethyl acetamide moiety. The presence of both a primary aliphatic amine and a tertiary amide confers bifunctional reactivity, making it a versatile intermediate in pharmaceutical and fine chemical synthesis . The computed XLogP3-AA value of 1.5, along with one hydrogen bond donor and three hydrogen bond acceptors [1], defines its physicochemical baseline and distinguishes it from simpler phenoxyacetamide analogs.

Why In-Class Phenoxyacetamide Analogs Cannot Simply Replace 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide in Research and Development


Generic substitution within the phenoxyacetamide class is not straightforward because minor structural modifications produce significant differences in physicochemical properties, reactivity, and biological target engagement. The para-2-aminoethyl substituent on the phenyl ring imparts a primary amine handle for further derivatization—a feature absent in the unsubstituted parent, N,N-diethyl-2-phenoxyacetamide (CAS 3613-97-6) [1]. This amine group also increases hydrogen bond donor count from 0 to 1 and raises the computed logP by approximately 1.5 units relative to the simpler phenoxyacetamide core, affecting solubility, permeability, and off-target binding profiles [1]. Furthermore, positional isomers such as 2-[3-(1-aminoethyl)phenoxy]-N,N-diethylacetamide (CAS not found) and 2-[2-(1-aminoethyl)phenoxy]-N,N-diethylacetamide (CAS 953751-25-2) display regioisomeric shifts that can alter receptor-binding geometry and metabolic stability . The N,N-diethyl amide terminus, compared to primary amides like 2-[4-(2-aminoethyl)phenoxy]acetamide, eliminates an additional hydrogen bond donor and increases metabolic stability toward amidases . These cumulative structural distinctions mean that substituting any in-class analog without experimental verification risks compromising synthetic utility, biological activity, or pharmacokinetic properties.

Quantitative Differentiation Evidence for 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide Against Its Closest Analogs


Hydrogen Bond Donor Count and Lipophilicity Differentiate This Compound from the Unsubstituted Parent

2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide possesses one hydrogen bond donor (the primary amine), compared to zero for the unsubstituted parent N,N-diethyl-2-phenoxyacetamide (CAS 3613-97-6) [1][2]. Its computed XLogP3-AA is 1.5, whereas the parent compound has a lower logP due to the absence of the aminoethyl substituent [1]. These differences directly affect membrane permeability predictions and solubility in aqueous media.

Physicochemical profiling Drug-likeness Medicinal chemistry

Rotatable Bond Count and Molecular Flexibility Differentiate This Compound from the Primary Amide Analog

The target compound has seven rotatable bonds, compared to four for the primary amide analog 2-[4-(2-aminoethyl)phenoxy]acetamide [1][2]. The additional rotatable bonds arise from the N,N-diethyl groups, which increase conformational entropy and may influence target binding kinetics.

Conformational analysis Molecular flexibility Synthetic chemistry

Positional Isomerism Differentiates Target Compound from Ortho- and Meta-Substituted Analogs

The para-substitution of the 2-aminoethyl group on the phenoxy ring is a critical determinant of molecular shape and potential biological activity. The ortho-isomer (CAS 953751-25-2) and meta-isomer (CAS not found) present different spatial orientations of the amino group, which can alter receptor binding geometry and metabolic stability [1]. While no direct comparative biological data are available for this specific series, class-level inference from phenoxyacetamide SAR studies indicates that positional isomerism significantly affects enzyme inhibition potency [2].

Regioisomerism Receptor binding Selectivity

Validated Application Scenarios for 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide Based on Available Evidence


Functionalizable Synthetic Intermediate for CNS-Targeted Library Synthesis

The primary amine handle of 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide enables reductive amination, amide coupling, and sulfonamide formation, making it a versatile scaffold for generating diverse CNS-focused compound libraries. The moderate lipophilicity (XLogP3-AA = 1.5) and the presence of one hydrogen bond donor support blood-brain barrier penetration potential [1]. Researchers developing monoamine oxidase inhibitors or receptor modulators can use this compound as a key intermediate for late-stage diversification, leveraging the para-aminoethyl group for covalent or non-covalent target engagement .

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

With a defined hydrogen bond donor count of 1, seven rotatable bonds, and a computed logP of 1.5, this compound serves as a calibrated physicochemical probe in SAR campaigns [1]. Its properties can be benchmarked against simpler phenoxyacetamides (e.g., CAS 3613-97-6) to isolate the contribution of the 2-aminoethyl substituent to target affinity, selectivity, and pharmacokinetic behavior .

Regioisomeric Standard for Analytical Method Development

The para-substituted 2-aminoethyl group distinguishes this compound from its ortho- and meta-isomers. This regioisomeric specificity makes it a suitable reference standard for developing HPLC or LC-MS methods aimed at separating and quantifying positional isomers in reaction mixtures or biological samples [1]. Ensuring regioisomeric purity is critical for obtaining reliable biological assay data [2].

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